molecular formula C18H22N2O3S B5762679 1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5762679
M. Wt: 346.4 g/mol
InChI Key: DHXTZRJPHAOBJD-UHFFFAOYSA-N
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Description

1-Naphthyl[4-(propylsulfonyl)piperazino]methanone is a synthetic organic compound characterized by a naphthyl group attached to a methanone moiety, which is further linked to a piperazine ring substituted with a propylsulfonyl group.

Properties

IUPAC Name

naphthalen-1-yl-(4-propylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-14-24(22,23)20-12-10-19(11-13-20)18(21)17-9-5-7-15-6-3-4-8-16(15)17/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXTZRJPHAOBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-NAPHTHYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-naphthyl[4-(propylsulfonyl)piperazino]methanone and related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Biological Activity References
This compound C₁₈H₂₂N₂O₃S Naphthyl, propylsulfonyl-piperazine ~346.45 (calculated) Not explicitly stated; inferred enzyme inhibition potential
4-(4-Aminophenyl)piperazin-1-ylmethanone C₁₆H₁₇N₃O₂ Furan-2-yl, 4-aminophenyl-piperazine ~291.33 Anticancer activity via kinase inhibition
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine C₂₃H₂₄N₂O₂S 2-Naphthylsulfonyl, cinnamyl-piperazine 392.51 Potential serotonin receptor modulation
THJ-018 (1-Naphthalenyl[1-pentyl-1H-indazol-3-yl]methanone) C₂₃H₂₃N₃O Naphthyl, pentyl-indazole ~357.45 Synthetic cannabinoid receptor agonist (CB1)
THJ-2201 (1-(5-Fluoropentyl)-1H-indazol-3-ylmethanone) C₂₃H₂₂FN₃O Naphthyl, 5-fluoropentyl-indazole ~375.44 Enhanced CB1 affinity compared to THJ-018

Key Observations:

In contrast, the furan-2-yl group in the compound from offers reduced steric hindrance, possibly improving solubility . The cinnamyl substituent in ’s compound introduces a conjugated double bond, which may enhance π-π stacking interactions with aromatic residues in target proteins .

Sulfonyl vs. Indazole Substituents: The propylsulfonyl group in the target compound differs from the indazole cores in THJ-018/THJ-2201. Indazole derivatives, however, are associated with cannabinoid receptor agonism due to their structural mimicry of endogenous ligands .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods described in and , involving nucleophilic substitution on piperazine followed by sulfonylation. For example, highlights nitro-group reduction for amine-functionalized analogs, a step that may be adapted for introducing the propylsulfonyl group .

Pharmacological and Physicochemical Implications

Solubility and Bioavailability :

  • The naphthyl group’s hydrophobicity may reduce aqueous solubility compared to furan-containing analogs. However, the propylsulfonyl group’s polarity could partially offset this, improving metabolic stability .

Receptor Binding: Piperazine sulfonates are frequently implicated in targeting enzymes like nicotinamide phosphoribosyltransferase (NAMPT), where the sulfonyl group interacts with catalytic sites . In contrast, indazole-based compounds (e.g., THJ-018) bind cannabinoid receptors via hydrophobic interactions with the naphthyl group and hydrogen bonding with the indazole nitrogen .

Thermodynamic Stability :

  • The rigid naphthyl system may confer higher melting points compared to furan or phenyl analogs, as observed in related compounds .

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